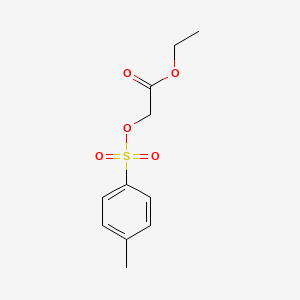

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRARCXNKDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473804 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-75-7 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate

Executive Summary

This technical guide provides an in-depth exploration of Ethyl 2-(p-Toluenesulfonyloxy)acetate, a pivotal reagent in modern organic synthesis. Identified by its CAS number 39794-75-7, this compound serves as a versatile building block, primarily valued for its capacity to act as a potent electrophile in alkylation reactions.[1][2][3][4][5][6] Its utility stems from the presence of the p-toluenesulfonate (tosylate) group, an exceptionally good leaving group that facilitates nucleophilic substitution reactions.[7][8] This document offers a comprehensive overview for researchers, chemists, and drug development professionals, covering its chemical properties, a detailed synthesis protocol with mechanistic insights, key synthetic applications, and essential safety and handling procedures. The aim is to equip scientists with the foundational knowledge and practical methodology required to effectively and safely utilize this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[2][4] Its identity is unequivocally established by the CAS registry number 39794-75-7.[1][2][3][4][5][6][9] The molecule incorporates an ethyl ester functional group and a tosylate group, rendering it a bifunctional reagent with significant synthetic potential.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39794-75-7 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₄O₅S | [1][2][5][9] |

| Molecular Weight | 258.29 g/mol | [1][2][5][9] |

| IUPAC Name | ethyl 2-(4-methylphenyl)sulfonyloxyacetate | [5] |

| Common Synonyms | 2-(p-Toluenesulfonyloxy)acetic Acid Ethyl Ester, Ethyl 2-(tosyloxy)acetate, Ethyl (p-tosyloxy)acetate | [3][5][6] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 45.0 to 49.0 °C | [4][6] |

| Boiling Point | 171-174 °C at 2 Torr | [6] |

| Purity | Typically ≥98% (by GC) |[1][2][3] |

Synthesis and Mechanistic Rationale

Principle of Synthesis: The Tosylation Reaction

The synthesis of this compound is a classic example of a tosylation reaction. This process is fundamental in organic chemistry for converting a poor leaving group—the hydroxyl group (-OH) of an alcohol—into an excellent leaving group, the tosylate (-OTs).[7][8] The hydroxyl group itself is a strong base and therefore resists displacement.[8] By reacting the parent alcohol, ethyl glycolate, with p-toluenesulfonyl chloride (TsCl), the oxygen atom is functionalized. The resulting tosylate anion is a very weak base due to the extensive resonance delocalization of its negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group, making it an excellent leaving group in subsequent nucleophilic substitution reactions.[7][8]

A critical advantage of this method is that the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the original alcohol is not broken during the tosylation process.[10] This ensures that the stereochemistry of the carbon center is retained, a feature of paramount importance when working with chiral substrates.[7][8][10]

Detailed Experimental Protocol: Synthesis from Ethyl Glycolate

This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.

Reagents and Equipment:

-

Ethyl glycolate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous) or Triethylamine (TEA) with Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl glycolate (1.0 eq.) in anhydrous pyridine, which acts as both the solvent and the base to neutralize the HCl byproduct. Alternatively, dissolve the alcohol in anhydrous dichloromethane (DCM) and add triethylamine (1.1-1.5 eq.).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride or triethylammonium hydrochloride) will be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to quench the reaction and dissolve the ammonium salt.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove residual pyridine/TEA), saturated sodium bicarbonate solution (to remove unreacted TsCl and p-toluenesulfonic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound as a white solid.

Reaction Mechanism

The tosylation of an alcohol proceeds via a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center. A base, typically pyridine, then deprotonates the resulting oxonium ion to yield the final tosylate ester and the corresponding hydrochloride salt.

Caption: Mechanism of alcohol tosylation.

Applications in Synthetic Chemistry

Role as a Bifunctional Alkylating Agent

The primary utility of this compound lies in its function as a potent electrophile. The tosylate moiety is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the efficient introduction of the ethyl acetoxy (-CH₂COOEt) group onto a wide range of nucleophiles. This transformation is fundamental in the construction of more complex molecular architectures. For instance, it is a known intermediate in the synthesis of Tosylglycolic Acid, which is a precursor for the antibiotic Cefmetazole.[6]

General Synthetic Workflow

The compound is a versatile reagent for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. A typical workflow involves reacting this compound with a chosen nucleophile in a suitable polar aprotic solvent.

Caption: General workflow for SN2 reactions.

Applications in Pharmaceutical and Materials Science

While direct applications are specific, the structural motif it helps create is widespread. The related compound, Ethyl p-toluenesulfonate, is used as an ethylating agent in producing pharmaceuticals and photosensitive materials.[11] By analogy, this compound provides a route to α-functionalized esters, which are common substructures in biologically active molecules and specialty polymers. Its use in alkylating phenols, for example, is a known synthetic route.[12][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The compound is known to be an irritant. The related compound, 2-(p-Toluenesulfonyloxy)acetic Acid, is listed as causing skin and serious eye irritation.[14]

Table 2: Hazard and Safety Information

| Category | Information | Recommendations |

|---|---|---|

| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[14] | Avoid inhalation of dust and contact with skin and eyes.[15] Use only in a well-ventilated area.[15][16] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile), lab coat. | Always wear appropriate PPE when handling the compound.[15][16] |

| Handling | Wash hands thoroughly after handling.[15][16] | Avoid dust formation. Use non-sparking tools and keep away from ignition sources.[16] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] | The compound is moisture-sensitive; store under an inert atmosphere (e.g., argon charged).[1][2] |

| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[15][16] Skin: Wash off immediately with soap and plenty of water.[15][16] Inhalation: Move to fresh air.[15][16] | |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary role as an efficient precursor for the introduction of the ethyl acetoxy moiety is enabled by the superb leaving group ability of the tosylate group. The straightforward synthesis, stability, and predictable reactivity make it an essential tool for chemists in academic and industrial research, particularly in the fields of drug discovery and materials science. Adherence to established safety protocols is necessary to ensure its effective and safe utilization in the laboratory.

References

-

CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ethyl Acetate Plant. (2023). What Is the Synthetic Application of Ethyl Acetate?. Retrieved from [Link]

-

Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)acetate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 2-(p-Toluenesulfonyloxy)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stoddard Tutoring. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018 [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. Retrieved from [Link]

-

Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST). Retrieved from [Link]

-

Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 39794-75-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 39794-75-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 5. This compound | C11H14O5S | CID 11821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl (p-tosyloxy)acetate | 39794-75-7 [chemicalbook.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 14. 2-(p-Toluenesulfonyloxy)acetic Acid | C9H10O5S | CID 226266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Introduction: The Strategic Role of a Versatile Alkylating Agent

An In-depth Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate: Synthesis, Properties, and Applications

This compound, commonly referred to as ethyl 2-(tosyloxy)acetate, is a bifunctional organic reagent of significant interest in synthetic chemistry. Its structure uniquely combines an ethyl ester moiety with a tosylate group. The true value of this molecule lies in the p-toluenesulfonate (tosylate) functional group, which serves as an exceptionally effective leaving group in nucleophilic substitution reactions.[1][2] This property transforms the otherwise unreactive C-O bond of an alcohol precursor into a highly reactive electrophilic site, making ethyl 2-(tosyloxy)acetate a potent and precise alkylating agent for introducing an ethyl acetate fragment into a wide range of molecular scaffolds.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural and physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in modern organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound is defined by its structural formula and key physical characteristics. The molecule consists of an ethyl acetate core where the oxygen of the hydroxyl group (in its precursor, ethyl 2-hydroxyacetate) is esterified with p-toluenesulfonic acid.

Structural Formula: C₁₁H₁₄O₅S[3]

Canonical SMILES: CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C[3]

IUPAC Name: ethyl 2-[(4-methylphenyl)sulfonyl]oxyacetate[3]

A summary of its essential physicochemical data is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 39794-75-7 | [3][4][5] |

| Molecular Weight | 258.29 g/mol | [3][5] |

| Physical State | White Solid | [5] |

| Melting Point | ~47 °C | [5] |

| Purity (Typical) | ≥98.0% (GC) | [5] |

| Sensitivity | Moisture Sensitive | [5] |

Synthesis: The Tosylation of Ethyl 2-Hydroxyacetate

The most direct and reliable method for preparing this compound is the tosylation of its corresponding alcohol, ethyl 2-hydroxyacetate (ethyl glycolate). This reaction exemplifies a fundamental strategy in organic synthesis: the conversion of a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[1][2]

Causality of Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] This process liberates hydrochloric acid (HCl) as a byproduct. The presence of a mild organic base, such as pyridine or triethylamine, is crucial. Its primary role is not catalytic but stoichiometric; it neutralizes the generated HCl, preventing it from protonating the starting alcohol (which would deactivate it) or participating in undesired side reactions.[1][6] The reaction is initiated at 0 °C to manage the initial exotherm and ensure controlled formation of the tosylate ester, minimizing potential degradation.

Visualized Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C11H14O5S | CID 11821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (p-tosyloxy)acetate | 39794-75-7 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(p-Toluenesulfonyloxy)acetate

Abstract

Ethyl 2-(p-toluenesulfonyloxy)acetate, commonly referred to as ethyl 2-(tosyloxy)acetate, is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a reactive tosylate leaving group and an ethyl ester moiety, rendering it a valuable building block for the introduction of an ethoxycarbonylmethyl group in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, underpinned by mechanistic insights and rigorous safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

The tosylate group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. The strategic importance of this compound lies in its ability to act as an effective electrophile in reactions with a wide range of nucleophiles. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, a fundamental operation in the assembly of complex organic scaffolds. Its applications are noted in the synthesis of heterocyclic compounds, amino acids, and as a key intermediate in the development of novel therapeutic agents.[1]

Core Reaction Principle: The Tosylation of Ethyl Glycolate

The synthesis of this compound is achieved through the tosylation of ethyl glycolate (ethyl 2-hydroxyacetate). This reaction is a classic example of an O-acylation, where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

Synthesis Methodology

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound from ethyl glycolate and p-toluenesulfonyl chloride.

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group. The lone pair of electrons on the oxygen atom of the hydroxyl group of ethyl glycolate acts as the nucleophile, attacking the electron-deficient sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity and facilitating the reaction.

Caption: Reaction mechanism workflow for the synthesis.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |

| Ethyl Glycolate | C₄H₈O₃ | 104.10 | 97-62-1 | Irritant |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 98-59-9 | Corrosive, Lachrymator[2][3][4][5] |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic[6][7][8][9][10] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant[11][12][13][14] |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |

Detailed Experimental Protocol

Note: This protocol must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ethyl glycolate (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of ethyl glycolate).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Base Addition: Triethylamine (1.2 eq) is added dropwise to the stirred solution.

-

Tosyl Chloride Addition: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0 °C. The reaction mixture may become cloudy as triethylammonium chloride precipitates.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up:

-

The reaction is quenched by the slow addition of cold water.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a white solid.[15]

Rationale for Experimental Choices

-

Choice of Base: Triethylamine is a non-nucleophilic tertiary amine that effectively scavenges the HCl produced without competing with the alcohol as a nucleophile.

-

Temperature Control: The initial reaction is conducted at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions, such as the formation of the corresponding symmetric anhydride of p-toluenesulfonic acid.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the intermediate species.

-

Aqueous Work-up: The series of aqueous washes is critical for removing the triethylammonium chloride salt, unreacted triethylamine, and any remaining p-toluenesulfonyl chloride (which hydrolyzes to p-toluenesulfonic acid). The bicarbonate wash neutralizes any acidic residues.

Characterization of this compound

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₅S[16][17] |

| Molecular Weight | 258.29 g/mol [16][17] |

| Appearance | White solid[15] |

| Melting Point | 47 °C[15] |

| CAS Number | 39794-75-7[16][17] |

Spectroscopic Data

The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Caption: Spectroscopic characterization workflow.

3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ ~7.80 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the sulfonyl group.

-

δ ~7.35 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the sulfonyl group.

-

δ ~4.65 (s, 2H): Methylene protons adjacent to the tosylate oxygen.

-

δ ~4.20 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

-

δ ~2.45 (s, 3H): Methyl protons of the tolyl group.

-

δ ~1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

3.2.2. ¹³C NMR Spectroscopy (101 MHz, CDCl₃)

-

δ ~166.5: Carbonyl carbon of the ester.

-

δ ~145.0: Aromatic carbon attached to the sulfur atom.

-

δ ~132.5: Aromatic carbon para to the sulfur atom (bearing the methyl group).

-

δ ~130.0: Aromatic carbons meta to the sulfonyl group.

-

δ ~128.0: Aromatic carbons ortho to the sulfonyl group.

-

δ ~68.0: Methylene carbon adjacent to the tosylate oxygen.

-

δ ~62.0: Methylene carbon of the ethyl ester.

-

δ ~21.7: Methyl carbon of the tolyl group.

-

δ ~14.0: Methyl carbon of the ethyl ester.

3.2.3. Infrared (IR) Spectroscopy (ATR)

-

~1750 cm⁻¹ (s): C=O stretch of the ester.

-

~1360 cm⁻¹ (s): Asymmetric S=O stretch of the sulfonate.

-

~1175 cm⁻¹ (s): Symmetric S=O stretch of the sulfonate.

-

~1100-1000 cm⁻¹ (s): C-O stretch.

3.2.4. Mass Spectrometry (ESI+)

-

m/z 259.06 [M+H]⁺: Protonated molecular ion.

-

m/z 281.04 [M+Na]⁺: Sodium adduct.

-

Key Fragmentation: Loss of the ethoxycarbonylmethyl group (m/z 155, tosyl fragment) is a characteristic fragmentation pattern.

Safety and Handling

-

p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin and eye burns.[2][4] Reacts with water.[2] Handle in a fume hood with appropriate PPE.

-

Triethylamine: Highly flammable liquid and vapor.[7] Corrosive and toxic if inhaled, swallowed, or in contact with skin.[6][10]

-

Ethyl chloroacetate: Toxic by inhalation, in contact with skin, and if swallowed.[11][14] It is a lachrymator and flammable.[11][12]

-

Dichloromethane: Suspected carcinogen. Handle with care and ensure adequate ventilation.

All waste materials should be disposed of in accordance with local environmental regulations.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 12). Ethyl chloroacetate - SAFETY DATA SHEET. Retrieved from [Link]

-

Acros Organics. (n.d.). Material Safety Data Sheet p-Toluenesulfonyl chloride MSDS# 75732 Section 1. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

-

Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

-

Loba Chemie. (2022, April 1). TRIETHYLAMINE AR - Safety Data Sheet. Retrieved from [Link]

-

Scribd. (n.d.). Msds P-Toluenesulfonyl Chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. Retrieved from [Link]

-

KMV. (2023, July 14). What Is the Synthetic Application of Ethyl Acetate? Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. scribd.com [scribd.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. redox.com [redox.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

- 15. labproinc.com [labproinc.com]

- 16. This compound | C11H14O5S | CID 11821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(p-Toluenesulfonyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry, possesses distinct physical properties that are critical for its handling, reaction optimization, and purification. This guide provides a comprehensive overview of its melting and boiling points, supported by experimental data and methodologies for their accurate determination. Understanding these fundamental characteristics is paramount for scientists and researchers engaged in the development of novel chemical entities.

Introduction: The Significance of this compound

This compound, also known as ethyl (p-tosyloxy)acetate, is a versatile reagent in organic chemistry. Its structure incorporates a good leaving group, the tosylate anion, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The purity and physical state of this compound are crucial for achieving desired reaction outcomes and ensuring the quality of the final products. Therefore, a thorough understanding of its physical properties, such as melting and boiling points, is not merely academic but a practical necessity in a laboratory setting.

Core Physical Properties

The physical state of a compound at ambient temperature and its phase transition temperatures are fundamental data points for any chemical professional. For this compound, these properties dictate storage conditions, appropriate handling procedures, and methods for its purification and characterization.

Physical State and Appearance

At standard ambient temperature and pressure (SATP), this compound exists as a solid. It is typically described as a white to almost white powder or crystalline solid[1][2]. This crystalline nature is indicative of a well-ordered molecular structure in the solid state.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities. Based on available data, the melting point of this compound is consistently reported in the range of 45.0 to 49.0 °C [2][3]. One source specifies a melting point of 47 °C[2].

Boiling Point

Due to its relatively high molecular weight and potential for thermal decomposition at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure (vacuum). The reported boiling point is 171-174 °C at a pressure of 2 Torr [3]. Distillation under vacuum is the preferred method for purifying such compounds, as it allows for boiling at a lower temperature, thereby minimizing the risk of degradation.

Data Summary Table

| Physical Property | Value | Conditions | Source(s) |

| Appearance | White to almost white powder to crystal | 20 °C | TCI Chemicals[1][2] |

| Physical State | Solid | 20 °C | TCI Chemicals[1][2] |

| Melting Point | 45.0 to 49.0 °C | Atmospheric Pressure | ChemicalBook, TCI Chemicals[2][3] |

| Boiling Point | 171-174 °C | 2 Torr | ChemicalBook[3] |

Experimental Determination of Physical Properties: A Methodological Approach

To ensure the scientific integrity of experimental data, it is crucial to employ standardized and validated protocols. The following sections detail the methodologies for determining the melting and boiling points of a compound such as this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. This is a colligative property, meaning it is affected by the presence of impurities. The established protocol relies on the visual observation of this phase change as a function of temperature.

Protocol:

-

Sample Preparation: A small, representative sample of dry this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. Modern instruments utilize a heated block with a digital temperature display and a magnifying lens for clear observation.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting range is neared. This slow rate is critical for accurate determination.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination under Reduced Pressure

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For thermally sensitive compounds, reducing the external pressure lowers the boiling point, preventing decomposition.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample and Boiling Chips: The this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 2 Torr).

-

Heating: The distillation flask is heated gently using a heating mantle.

-

Observation and Recording: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser, while the pressure remains constant. This temperature is recorded along with the corresponding pressure.

Experimental Workflow Visualization

The logical flow of determining the physical properties of a chemical compound can be visualized to enhance understanding.

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

The physical properties of this compound, specifically its melting point of 45.0-49.0 °C and its boiling point of 171-174 °C at 2 Torr, are fundamental parameters for its effective use in research and development. This guide has provided a detailed overview of these properties, grounded in available scientific data. Furthermore, the outlined experimental methodologies offer a robust framework for the in-house verification of these properties, ensuring the quality and consistency of this important synthetic intermediate. Adherence to these principles of physical characterization is a cornerstone of good laboratory practice and contributes to the overall success of synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, min 98% (GC), 1 gram. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-(p-Toluenesulfonyloxy)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key intermediate in organic synthesis, possesses solubility characteristics that are critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive analysis of its solubility in common organic solvents. While specific quantitative data is sparse in publicly available literature, this document synthesizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for researchers to determine its solubility profile. This guide is structured to empower researchers with both the theoretical understanding and the practical tools necessary to confidently handle this versatile reagent.

Introduction to this compound

This compound, also known as ethyl 2-(tosyloxy)acetate, is an organic compound with the chemical formula C₁₁H₁₄O₅S.[1] It plays a significant role in synthetic chemistry, primarily as an alkylating agent, where the tosylate group acts as an excellent leaving group in nucleophilic substitution reactions.[2] Understanding its solubility is paramount for optimizing reaction conditions, choosing appropriate purification methods like recrystallization and chromatography, and in the context of drug development, for formulation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅S | PubChem[1] |

| Molecular Weight | 258.29 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | Lab Pro Inc.[3] |

| Melting Point | 47 °C | Lab Pro Inc.[3] |

| CAS Number | 39794-75-7 | PubChem[1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, owing to the presence of the ester and sulfonate functional groups.

The molecule possesses several key structural features that influence its solubility:

-

Ester Group (-COOEt): The carbonyl and ether oxygens in the ethyl acetate moiety can act as hydrogen bond acceptors, contributing to its solubility in polar aprotic solvents.

-

Tosylate Group (-OTs): The sulfonyl group is strongly electron-withdrawing and polar, enhancing the molecule's overall polarity.

-

Aromatic Ring: The toluene ring is nonpolar and will favor interactions with nonpolar solvents.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar.

The interplay of these functional groups dictates the compound's affinity for different types of organic solvents.

Predictive Solubility Profile

Based on the structural analysis, a predictive solubility profile can be established. This serves as a practical starting point for solvent screening in the laboratory.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar functional groups of the solvent can interact favorably with the ester and tosylate groups of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ester and tosylate oxygens. However, the overall polarity of the solute may limit miscibility with lower-chain alcohols. |

| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent may limit high solubility. |

| Nonpolar | Hexane, Heptane | Low | The significant polarity of the ester and tosylate groups will likely result in poor solubility in nonpolar aliphatic solvents. |

| Water | Very Low/Sparingly Soluble | While the molecule has polar groups, the overall organic character, particularly the aromatic ring and ethyl groups, will limit its solubility in water. Tosylates are generally sparingly soluble in water.[4] |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Assessment

This rapid screening method provides a general understanding of the compound's solubility in a range of solvents.

Experimental Workflow for Qualitative Solubility Assessment

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol:

-

Place approximately 25 mg of this compound into a small test tube or vial.

-

Add 0.5 mL of the selected organic solvent.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes at room temperature.

-

Visually observe the mixture. If the solid has completely dissolved, it is considered "soluble."

-

If the solid has not completely dissolved, add an additional 0.5 mL of the solvent (for a total of 1.0 mL) and repeat the agitation.

-

If the solid dissolves, it is considered "moderately soluble."

-

If the solid still remains, the compound is "sparingly soluble" or "insoluble" at that temperature.

-

For sparingly soluble or insoluble samples, gentle heating can be applied to assess temperature effects on solubility.

Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

For precise solubility measurements, HPLC is a highly accurate and reliable method. This technique involves creating a saturated solution, separating the solid and liquid phases, and then quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow for Quantitative Solubility Determination via HPLC

Caption: Workflow for quantitative solubility analysis by HPLC.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed for a short period to allow for the settling of the solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Practical Implications and Applications

A thorough understanding of the solubility of this compound is critical in the following applications:

-

Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. A solvent that fully dissolves the reactants ensures a homogeneous reaction mixture, facilitating molecular interactions.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The predictive solubility table can guide the selection of suitable solvent systems.

-

Chromatographic Purification: In column chromatography, the solubility of the compound in the mobile phase is a key factor in achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

-

Drug Development and Formulation: In the synthesis of active pharmaceutical ingredients (APIs), controlling the solubility of intermediates is crucial for process efficiency and purity.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fiveable. (n.d.). Tosylates Definition. Retrieved from [Link]

-

Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(p-Toluenesulfonyloxy)acetate

Introduction

Ethyl 2-(p-Toluenesulfonyloxy)acetate, a member of the tosylate ester class of compounds, is a versatile reagent in organic synthesis, frequently employed in the introduction of an ethyl acetoxy group or as a leaving group in nucleophilic substitution reactions. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, necessitates a thorough understanding of its chemical stability and appropriate storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, its degradation pathways, and best practices for its handling and storage to ensure its integrity and performance in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its appropriate handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅S | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| CAS Number | 39794-75-7 | [1] |

| Appearance | White to off-white crystalline solid | TCI Chemicals |

| Melting Point | 46-48 °C | TCI Chemicals |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and nucleophilic attack, owing to the presence of both an ester functional group and a tosylate leaving group.

Hydrolytic Instability

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This is a critical consideration for its storage and handling, as exposure to moisture can lead to its degradation.

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed to p-toluenesulfonic acid and ethyl glycolate. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]

Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the hydrolysis of the ester to yield p-toluenesulfonate and the corresponding carboxylate salt of ethyl glycolate. This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2]

The tosylate group itself is a good leaving group, and under certain conditions, hydrolysis can also occur at the sulfonyl-oxygen bond, although this is generally less facile than ester hydrolysis.

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-(p-Toluenesulfonyloxy)acetate

This guide provides an in-depth analysis of the safety and handling protocols for Ethyl 2-(p-Toluenesulfonyloxy)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation. By understanding the inherent reactivity of this compound, laboratory personnel can implement more robust and intuitive safety practices.

Section 1: Chemical Identification and Key Properties

This compound, also known as Ethyl 2-(tosyloxy)acetate, is a sulfonate ester widely used in organic synthesis.[1] Its utility stems from the tosylate moiety, which functions as an excellent leaving group. This property, however, is also the primary source of its chemical hazards.

| Property | Value | Source(s) |

| CAS Number | 39794-75-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₅S | [1][2][3] |

| Molecular Weight | 258.29 g/mol | [1][2][3] |

| Appearance | White Solid | [3] |

| Melting Point | ~47 °C | [3] |

| Key Characteristic | Moisture Sensitive | [3] |

Section 2: The Chemistry of Reactivity: Understanding the Hazard

The primary function of this compound in a laboratory setting is to act as an alkylating agent. This capability is conferred by the p-toluenesulfonate (tosylate) group. In organic chemistry, the hydroxyl group (-OH) of an alcohol is a poor leaving group.[4][5] Conversion to a tosylate transforms it into an excellent leaving group because the resulting tosylate anion is stabilized by resonance.

This transformation is the cornerstone of its utility and its hazard. As a potent alkylating agent, this compound can react with various nucleophiles. In a biological context, these nucleophiles include water, amino acids, and DNA, which can lead to irritation, sensitization, and potential toxicity. The safety protocols outlined in this guide are directly derived from the need to mitigate this inherent reactivity.

Section 3: Hazard Assessment and GHS Classification

While a specific, comprehensive GHS classification for this compound is not universally published, its classification can be inferred from its chemical family (tosylates) and known reactivity. The following table is a conservative assessment based on data from similar compounds and functional group analysis.[6][7]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[6][7] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[6][7] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[6][7] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[6] |

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is crucial. This "Hierarchy of Controls" is a fundamental principle of chemical safety.

Engineering Controls:

-

Primary Containment: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[9]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[6]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.[10][11]

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical safety goggles with side shields. A face shield is recommended for larger quantities or splash-prone operations. | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.[6][11] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for tears or holes before each use.[12] Change gloves immediately if contamination is suspected. Consult a glove compatibility chart for extended-duration tasks.[13] |

| Body Protection | A flame-retardant lab coat, fully buttoned, with long sleeves. | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[6] |

| Respiratory | Not required if handled exclusively within a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[9][10] |

Section 5: Standard Operating Procedures for Safe Handling

Protocol 5.1: Weighing and Transfer of Solid Reagent

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Verify that the chemical fume hood is functioning correctly.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary tools (spatulas, glassware) inside the hood to minimize movement in and out of the sash.

-

Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Work slowly to avoid generating airborne dust.

-

Sealing: Promptly and securely close the main reagent container. Since the compound is moisture-sensitive, consider backfilling with an inert gas like argon or nitrogen before sealing if it will be stored for an extended period.[3]

-

Transfer: Carefully transfer the weighed solid to the reaction vessel.

-

Decontamination: Decontaminate the spatula and any affected surfaces within the fume hood.

-

Disposal: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.[14]

Section 6: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6] The storage location should be a designated cabinet for reactive chemicals, away from general laboratory traffic.

-

Container: Keep the container tightly closed to prevent moisture contamination and exposure to air.[6][12]

-

Incompatible Materials: Segregate from the following materials:

Section 7: Emergency Protocols

7.1 Spill Response Immediate and correct response to a spill is vital. The procedure below applies to minor incidental spills that can be safely managed by trained laboratory personnel.

Protocol 7.1.1: Minor Spill Cleanup

-

Alert & Isolate: Immediately alert others in the vicinity.[15] Prevent anyone from walking through the spill.

-

Protect Yourself: Don appropriate PPE, including double-gloving if necessary.[15]

-

Contain: If the spill is a liquid solution, create a dike around it with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[6][15][16] For a solid spill, proceed to the next step.

-

Absorb: Gently cover the spill with the absorbent material, starting from the outside and working inwards to minimize spreading.[15][16]

-

Collect: Carefully sweep or scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.[15]

-

Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[15]

-

Dispose: Dispose of all contaminated materials (gloves, absorbent, wipes) as hazardous chemical waste according to your institution's guidelines.[6][12]

-

Report: Inform your supervisor of the incident and restock any used spill kit supplies.[15]

7.2 First Aid Measures Immediate action is required in the event of personal exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of cool, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[14][17][18] Remove contact lenses if present and easy to do.[12][19] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and jewelry.[12][19] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][17][20] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the affected person to fresh air at once.[9][17] Keep them warm and at rest in a position comfortable for breathing.[17][20] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[9][17] |

| Ingestion | Do NOT induce vomiting.[20][21] Rinse the mouth thoroughly with water.[20] Never give anything by mouth to an unconscious person.[9][20] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel if possible. |

Section 8: Waste Disposal

All waste containing this compound, whether it is unused reagent or contaminated materials, must be treated as hazardous waste.

-

Containers: Use only approved, properly labeled, and sealed hazardous waste containers.

-

Segregation: Do not mix tosylate waste with incompatible waste streams.

-

Procedure: Follow all local, state, and federal regulations for the disposal of chemical waste.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Section 9: Conclusion

This compound is a valuable synthetic reagent whose utility is directly linked to its chemical reactivity. This same reactivity necessitates a diligent and informed approach to safety. By understanding its function as an alkylating agent and adhering to the principles of the hierarchy of controls—prioritizing fume hood use, meticulous personal protective equipment, and established handling protocols—researchers can effectively mitigate the risks. Always consult the most recent Safety Data Sheet and institutional guidelines before commencing work.

References

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

-

LabAlley. Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

-

Coast2Coast First Aid & Aquatics Inc. (2024, January 31). First Aid for Chemical Exposure. Retrieved from [Link]

-

United States Environmental Protection Agency. First Aid in Case of Pesticide Exposure. Retrieved from [Link]

-

UMass Memorial Health. First Aid: Chemical Exposure. Retrieved from [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]

-

Granville Oil & Chemicals. (2021, June 11). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

-

University of Tennessee Knoxville - EHS. Personal Protective Equipment (PPE) - Glove Selection Guidance. Retrieved from [Link]

-

CP Lab Safety. This compound, min 98% (GC), 1 gram. Retrieved from [Link]

-

Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]

-

RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. Ch8 : Tosylates. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

Indonesian Journal of Chemical Research. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

Sources

- 1. This compound | C11H14O5S | CID 11821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. labproinc.com [labproinc.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. granvilleoil.com [granvilleoil.com]

- 9. medline.com [medline.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 12. fishersci.ca [fishersci.ca]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. jk-sci.com [jk-sci.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. epa.gov [epa.gov]

- 19. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 20. meridianbioscience.com [meridianbioscience.com]

- 21. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide on Ethyl 2-(p-Toluenesulfonyloxy)acetate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key bifunctional molecule, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and critical applications, particularly in the realm of drug development. By transforming the hydroxyl group of ethyl glycolate into a highly effective leaving group, this reagent has become an invaluable tool for the construction of complex molecular architectures. This document will delve into the mechanistic underpinnings of its reactivity, provide detailed synthetic protocols, and explore its utility as a potent alkylating agent in the synthesis of novel therapeutic agents.

Introduction: The Advent of a Versatile Reagent

In the vast arsenal of organic synthesis, the transformation of functional groups is a cornerstone of molecular design. The conversion of a poorly reactive hydroxyl group into a good leaving group is a frequent and often critical step in the assembly of complex molecules. This compound, also known as ethyl 2-(tosyloxy)acetate, emerges as a powerful reagent in this context. It marries the structural features of an ethyl acetate moiety with a tosylate group, rendering the α-carbon highly susceptible to nucleophilic attack.

This guide will trace the origins of this important synthetic building block, from the initial understanding of sulfonate esters to its specific preparation and subsequent application. We will explore the fundamental chemical principles that govern its reactivity and provide practical, field-proven insights into its use in the laboratory.

Discovery and Historical Context: The Rise of the Tosylate

The story of this compound is intrinsically linked to the development of sulfonate esters as superior leaving groups in organic chemistry.

The "Tosyl" Group: A New Paradigm in Reactivity

The term "tosyl" for the p-toluenesulfonyl group was first proposed in 1933 by German chemists Kurt Hess and Robert Pfleger. This nomenclature was quickly adopted and became a standard in the field. The introduction of the tosyl group, typically by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, revolutionized the art of synthesis. Alcohols, which are notoriously poor leaving groups due to the basicity of the departing hydroxide ion, could now be readily converted into tosylates. The resulting tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group and the aromatic ring.

The First Synthesis of this compound

While the exact first synthesis of this compound is not prominently documented in a single seminal paper, its preparation follows the well-established principles of tosylation. The logical and widely practiced method for its synthesis involves the reaction of ethyl glycolate (ethyl 2-hydroxyacetate) with p-toluenesulfonyl chloride.

The earliest systematic studies of tosylation reactions on various alcohols likely paved the way for the synthesis of this specific compound. The increasing availability of both ethyl glycolate and p-toluenesulfonyl chloride in the mid-20th century would have made its preparation a straightforward extension of existing methodologies for synthetic chemists of the era.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution at the sulfur atom of p-toluenesulfonyl chloride.

General Synthetic Protocol

The reaction is typically carried out by treating ethyl glycolate with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane at or below room temperature.

Reaction Scheme:

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol:

-

To a solution of ethyl glycolate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Rationale

The base (pyridine) plays a dual role in this reaction. Firstly, it acts as a nucleophilic catalyst, activating the p-toluenesulfonyl chloride. Secondly, it serves as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct. The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the tosylation step.

Commercial suppliers of Ethyl 2-(p-Toluenesulfonyloxy)acetate

An In-depth Technical Guide to the Commercial Landscape and Application of Ethyl 2-(p-Toluenesulfonyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a key bifunctional molecule, serves as a critical building block in advanced organic synthesis, particularly within pharmaceutical and materials science research. Its strategic importance lies in the dual reactivity offered by the ester and the tosylate functionalities. The tosylate group, being an exceptional leaving group, facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of an ethyl acetate moiety onto various substrates. This guide provides a comprehensive analysis of its commercial availability, critical quality attributes for procurement, safe handling protocols, and core synthetic applications, designed to empower researchers in leveraging this versatile reagent effectively and safely.

Introduction to this compound

This compound (CAS No: 39794-75-7) is a white crystalline solid at room temperature.[1] Its molecular structure features an ethyl acetate core functionalized with a p-toluenesulfonate (tosylate) group. This unique arrangement makes it a powerful and precise tool for synthetic chemists.

Chemical Identity and Structure:

-

IUPAC Name: ethyl 2-[(4-methylbenzenesulfonyl)oxy]acetate[2][3]

-

Common Synonyms: 2-(p-Toluenesulfonyloxy)acetic Acid Ethyl Ester, Ethyl 2-(tosyloxy)acetate, Ethyl (p-tosyloxy)acetate[2][3][4]

Caption: Chemical Structure of this compound.

Core Synthetic Utility: The primary value of this reagent is its function as an electrophilic source of the -CH₂(COOEt) group. The tosylate moiety is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong. This makes the tosylate anion a stable, non-nucleophilic species that readily departs during nucleophilic substitution (SN2) reactions. This allows for the precise and efficient alkylation of a wide variety of nucleophiles, including phenols, amines, thiols, and carbanions.

Commercial Availability and Supplier Analysis

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Suppliers can be broadly categorized into major global distributors and specialized chemical producers.

| Supplier Name | Typical Purity | Common Pack Sizes | Key Remarks |

| TCI Chemicals | >98.0% (GC) | 1g, 5g | A primary manufacturer with global distribution. Offers detailed specifications and certificates of analysis. |

| Fisher Scientific | ≥98.0% (GC)[2] | 5g | Distributes TCI America products, providing a broad logistics network for academic and industrial labs.[2] |

| CP Lab Safety | min 98% (GC)[4] | 1g | Supplier for research laboratories and commercial usage, not for medical or consumer use.[4] |

| Lab Pro Inc. | Min. 98.0% (GC)[1] | 1g | Focuses on laboratory supplies, offering the reagent in small research quantities.[1] |

| ChemBK Aggregator | Varies | Varies | Lists multiple certified suppliers, primarily based in Asia, such as Shanghai Macklin Biochemical Co., Ltd.[5] |

Procurement and Quality Control Considerations

For reproducible and reliable experimental outcomes, rigorous assessment of the reagent's quality is paramount.

Purity and Analysis: The most common purity level offered commercially is >98%, typically verified by Gas Chromatography (GC).[1][2][4] When procuring this material, it is essential to request and review the Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity and may include other analytical test results, confirming its identity and quality.

Physicochemical Properties:

| Property | Value | Source(s) |

| Physical State | White to almost white crystalline powder or solid | [1][2] |

| Melting Point | 47°C | [1][2] |

| CAS Number | 39794-75-7 | [2][3][4] |

| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark place) | |

| Moisture Sensitivity | Moisture Sensitive | [1] |

| Storage Conditions | Store under inert gas (e.g., Argon) | [4] |

Handling and Storage Protocol: Due to its moisture sensitivity, this compound must be handled and stored with care to prevent hydrolysis, which would yield p-toluenesulfonic acid and ethyl glycolate.

-

Receipt and Inspection: Upon receipt, inspect the container seal for integrity.

-

Storage: Immediately transfer the container to a desiccator or a glove box. For long-term storage, keep the container tightly sealed in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon.[4]

-

Dispensing: Weigh and dispense the reagent quickly, minimizing its exposure to the atmosphere. If possible, perform transfers inside a glove box or under a stream of dry inert gas.

-

Container Management: After dispensing, flush the container headspace with inert gas before tightly resealing.

Core Applications in Research and Development

The primary application of this compound is in SN2 reactions for the introduction of the carboxymethyl ethyl ester group.

Mechanism of Action: The Tosylate Leaving Group The sulfonate ester functionality is the engine of this reagent's reactivity. The large tosylate anion is stabilized by resonance across its three oxygen atoms, making it a very weak base and therefore an excellent leaving group. This facilitates the attack of even moderate nucleophiles at the adjacent methylene carbon.

Caption: General workflow for SN2 alkylation using the title reagent.

Example Synthetic Protocol: O-Alkylation of a Phenol This protocol describes a representative procedure for the synthesis of Ethyl 2-phenoxyacetate from phenol, illustrating a common application.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃) (1.5 equivalents), a mild base ideal for deprotonating phenols.

-

Nucleophile Addition: Add phenol (1.0 equivalent) to the stirring suspension.

-

Reagent Addition: Add this compound (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 2-phenoxyacetate.[7]

Causality in Protocol Design:

-

Solvent: A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing the nucleophilicity of the phenoxide.[8][9]

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is not so strong as to cause unwanted side reactions like hydrolysis of the ester.

-

Equivalents: A slight excess of the tosylate reagent is used to ensure complete consumption of the limiting phenol nucleophile.

Role in Drug Discovery: This reagent is a valuable intermediate in pharmaceutical manufacturing.[6][10] It enables the attachment of an acetic acid ester moiety, which can serve as a precursor to a carboxylic acid (after hydrolysis) or as a lipophilic group to modify the pharmacokinetic properties of a drug candidate.

Safety and Regulatory Information

As with all chemical reagents, proper safety precautions must be observed. The information below is a summary and the full Safety Data Sheet (SDS) from the supplier should always be consulted before use.

-